molecular formula C5H5NO B018789 Pyrrole-2-carboxaldehyde CAS No. 1003-29-8

Pyrrole-2-carboxaldehyde

Cat. No. B018789
CAS RN: 1003-29-8
M. Wt: 95.1 g/mol
InChI Key: ZSKGQVFRTSEPJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrole-2-carboxaldehyde can be synthesized through multiple pathways. A notable method involves the regiocontrolled synthesis from acyclic starting materials, utilizing a Barton-Zard pyrrole synthesis followed by conversion to the carboxaldehyde form. This approach allows for the synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes, which are valuable scaffolds in organic synthesis (Coffin et al., 2006). Another method includes the oxidative annulation and direct Csp3-H to C═O oxidation, presenting an efficient route to pyrrole-2-carbaldehyde derivatives from various precursors (Wu et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrole-2-carboxaldehyde has been elucidated through various spectroscopic techniques, including FT-IR, NMR, UV–Visible, and mass spectroscopy. Studies reveal that pyrrole-2-carboxaldehydes exhibit distinct structural characteristics, such as intramolecular hydrogen bonding, which significantly influences their chemical reactivity and physical properties (Rawat & Singh, 2015).

Chemical Reactions and Properties

Pyrrole-2-carboxaldehyde participates in a variety of chemical reactions, including condensation reactions to form Schiff bases, which are pivotal in synthesizing coordination compounds and polymers with significant biological and catalytic activities (Singh et al., 2010). Moreover, it undergoes organocatalytic reactions, such as the Mannich/cyclization/aromatization sequence, to produce substituted pyrrole carboxaldehydes, demonstrating its versatility in synthesizing heterocyclic compounds (Kumar et al., 2012).

Scientific Research Applications

Safety And Hazards

Pyrrole-2-carboxaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

Pyrrole-2-carboxaldehyde derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Pyrrole-2-carboxaldehyde skeleton . These observations indicate the importance of the Pyrrole-2-carboxaldehyde skeleton in vivo and suggest that molecules containing this skeleton have various biological functions . Future research may focus on the potential use of Pyrrole-2-carboxaldehyde in pharmaceutical applications .

properties

IUPAC Name

1H-pyrrole-2-carbaldehyde
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InChI

InChI=1S/C5H5NO/c7-4-5-2-1-3-6-5/h1-4,6H
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InChI Key

ZSKGQVFRTSEPJT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CNC(=C1)C=O
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Molecular Formula

C5H5NO
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DSSTOX Substance ID

DTXSID3061392
Record name 1H-Pyrrole-2-carboxaldehyde
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Molecular Weight

95.10 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Pyrrole-2-carboxaldehyde
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Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg
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Vapor Pressure

0.32 [mmHg]
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Product Name

Pyrrole-2-carboxaldehyde

CAS RN

1003-29-8
Record name Pyrrole-2-carboxaldehyde
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Melting Point

50 - 51 °C
Record name 1H-Pyrrole-2-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To cold dimethylformamide (11.1 g) was slowly added phosphorous oxychloride (23.2 g). The resultant clear complex was stirred one hour at ambient temperature and thereafter a solution of N-ethyl-N-(1H-pyrrol-1-yl)-4-pyridinamine (20.5 g) in 135 ml of dichloroethane was added. After stirring twelve hours at 95° the reaction mixture was cooled and hydrolyzed for one hour at 95° with a solution of sodium acetate trihydrate (40 g) in 150 ml of water. The reaction mixture was cooled, basified with sodium carbonate and extracted with dichloromethane. The organic extract was washed with water and saturated sodium chloride solution and thereafter dried over anhydrous magnesium sulfate, filtered and evaporated to 24 g of an oil. This oil was purified first by flash chromatography (silica, dichloromethane, than 10% ethyl acetate in dichloromethane), then by high-pressure liquid chromatography (silica, ethyl acetate) to give 8 g of the pyrrole-2-aldehyde as an oil and 8 g of the pyrrole-3-aldehyde as an oil. 2.5 g of the pyrrole-3-aldehyde was converted to the maleate salt in 2-propanol to give 3.4 g of crystals, d 135°-136° C.
Quantity
23.2 g
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20.5 g
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135 mL
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40 g
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150 mL
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11.1 g
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Synthesis routes and methods II

Procedure details

The 1,5-dimethyl-2-(3-pyridyl) pyrrole is prepared from 1-methyl-2-(3-pyridyl) pyrrole by treatment with phosphorus oxychloride and dimethyl formamide to form a pyrrole-carboxaldehyde which is then subjected to a Wolff-Kishner reduction.
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Synthesis routes and methods III

Procedure details

Preparation of methyl 5-(aminomethyl)pyrrole-2-carboxylate hydrochloride (X) can be accomplished by the approach shown in Scheme 11. A three-step conversion of pyrrole into methyl 5-formylpyrrole-2-carboxylate has been described (Org. Syn., Coll Vol. 4, 1963, p831). Alternatively, Muchowski (Tetrahedron Lett., 1988, 29, 777) has described the bis(dimethylamino)azafulvene dimer resulting from treatment of 2-formylpyrrole with dimethylamine. Such species may be lithiated at low temperatures and captured with a variety of electrophiles, including methyl chloroformate, to also give methyl 5-formylpyrrole-2-carboxylate. The aldehyde group is then converted to the oxime under standard conditions and finally reduced by catalytic hydrogenation in the presence of hydrochloric acid to give the target linker (X). ##STR44##
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bis(dimethylamino)azafulvene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrrole-2-carboxaldehyde
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Pyrrole-2-carboxaldehyde
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Pyrrole-2-carboxaldehyde
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
BK Singh, A Prakash, HK Rajour, N Bhojak… - … Acta Part A: Molecular …, 2010 - Elsevier
A new Schiff base 2-aminophenol-pyrrole-2-carboxaldehyde and its Zn(II), Cd(II), Sn(II) and Pb(II) complexes have been synthesized and characterized by various physicochemical …
Number of citations: 81 www.sciencedirect.com
SAA Nami, I Ullah, M Alam, DU Lee… - Journal of Photochemistry …, 2016 - Elsevier
… The insertion of carbon disulfide with L1 also stems from the absence of strong split peak around 3480 cm − 1 corresponding to secondary amine of pyrrole-2-carboxaldehyde and …
Number of citations: 29 www.sciencedirect.com
S Matsugo, Y Nakamura - Molecules, 2023 - mdpi.com
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. The well-known …
Number of citations: 4 www.mdpi.com
KM Marstokk, H Mollendal - Journal of Molecular Structure, 1974 - Elsevier
… The stable form of pyrrole-2-carboxaldehyde is the cis both in solution [f-5] and in the gas phase. The stability of this rotamer is probably mainly caused by three different effects, viz. …
Number of citations: 30 www.sciencedirect.com
M Yazdanbakhsh, R Takjoo, W Frank… - Journal of …, 2009 - Taylor & Francis
… A new bidentate Schiff base (HL) derived from the condensation of S-allyldithiocarbazate with pyrrole-2-carboxaldehyde and its complex NiL 2 have been prepared and characterized …
Number of citations: 19 www.tandfonline.com
JA Bertrand, CE Kirkwood - Inorganica Chimica Acta, 1972 - Elsevier
… information about the relationship between magnetic properties and structure in oxygen-bridged complexes, the copper(II) complex of the Schiff base of pyrrole-2-carboxaldehyde and 3-…
Number of citations: 63 www.sciencedirect.com
MA Ali, KR Fernando, D Palit, M Nazimuddin - Transition Metal Chemistry, 1995 - Springer
New complexes of general formulae [Ni(HL) 2 ], [ML]·H 2 O and [Cu(HL)X] (H 2 L = pyrrole-2-aldehyde Schiff bases ofS-methyl- andS-benzyldithiocarbazates; X = Cl or Br; M = Ni II , Cu …
Number of citations: 29 link.springer.com
MG Bhowon, H Li Kam Wah, A Dosieah… - … and Reactivity in …, 2004 - Taylor & Francis
Several ruthenium(II) Schiff base complexes derived from bis(pyrrole‐2‐carboxaldehyde)‐3,4‐toluenediimine, bis(pyrrole‐2‐carboxaldehyde)‐1, 2‐cyclohexanediimine, bis(pyrrole‐2‐…
Number of citations: 30 www.tandfonline.com
M Rana, P Chowdhury - Journal of molecular modeling, 2017 - Springer
The interaction of external water molecules with hydrated pyrrole-2-carboxaldehyde PCL/(H 2 O) n complexes was investigated. The work was supported by both theoretical [DFT/TD-…
Number of citations: 8 link.springer.com
P Rawat, RN Singh - Journal of Molecular Structure, 2015 - Elsevier
… synthesis of Pyrrole-2-carboxaldehyde salicylhydrazone (PCSH) and its molecular structural elucidation, spectral analysis and reactivity evaluation. Pyrrole-2-carboxaldehyde and …
Number of citations: 11 www.sciencedirect.com

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